molecular formula C8H11F2NO3 B15301962 1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid

1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid

Cat. No.: B15301962
M. Wt: 207.17 g/mol
InChI Key: RYTSKZPGQFNOKZ-UHFFFAOYSA-N
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Description

1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid (C₁₃H₁₅F₂NO₂) is a fluorinated piperidine derivative characterized by:

  • Acetyl group at position 1.
  • 3,3-Difluoro substitution on the piperidine ring.
  • Carboxylic acid at position 3.

Its molecular weight is approximately 227.22 g/mol (free acid form, derived from CID 90101462 in ). NMR data () reveals distinct ¹⁹F signals at δ = -100.9 and -106.3 ppm, indicative of the geminal difluoro moiety’s electronic environment .

Properties

Molecular Formula

C8H11F2NO3

Molecular Weight

207.17 g/mol

IUPAC Name

1-acetyl-3,3-difluoropiperidine-4-carboxylic acid

InChI

InChI=1S/C8H11F2NO3/c1-5(12)11-3-2-6(7(13)14)8(9,10)4-11/h6H,2-4H2,1H3,(H,13,14)

InChI Key

RYTSKZPGQFNOKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(C(C1)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid typically involves the fluorination of piperidine derivatives. The process may include steps such as hydrogenation, cyclization, and cycloaddition . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene provide in-stock or backordered impurities, bulk custom synthesis, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Piperidinecarboxylic Acids

1-(tert-Butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid (CAS 1303972-81-7)
  • Structural Differences : Replaces the acetyl group with a tert-butoxycarbonyl (BOC) protecting group.
  • Similarity Score : 0.94 (), indicating high structural overlap.
  • Impact : The BOC group enhances steric bulk and alters deprotection requirements (acidic conditions vs. acetyl’s base sensitivity). Molecular weight increases to ~265.26 g/mol.
1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS 1303974-60-8)
  • Structural Differences : Single fluorine at position 3 and a benzyloxycarbonyl (Cbz) group.
  • Molecular Weight : 281.28 g/mol ().
  • Reduced fluorination (mono- vs. di-) may lower electronegativity and alter reactivity .
3,3-Difluoropiperidine-4-carboxylic Acid Hydrochloride (11b·HCl, )
  • Structural Differences : Lacks the acetyl group, resulting in a simpler scaffold.
  • NMR Data : Similar ¹⁹F signals (δ = -100.9 and -106.3 ppm), confirming analogous fluorination .
  • Impact : Lower molecular weight (166 [M – HCl + H]+) improves aqueous solubility but reduces steric complexity.

Piperidinecarboxylic Acids with Alternative Substituents

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid
  • Structural Differences : Ethoxycarbonyl group instead of acetyl.
  • Properties: Molecular formula C₉H₁₅NO₄ (MW 201.22 g/mol). Reduced fluorination and smaller substituent enhance flexibility and solubility. Synthetic protocols () highlight milder reaction conditions compared to fluorinated analogs .
1-(Trifluoroacetyl)-4-piperidinecarboxylic acid (CAS 126501-70-0)
  • Structural Differences : Trifluoroacetyl group replaces acetyl.
  • Impact : Increased electronegativity from three fluorine atoms may enhance metabolic stability but reduce solubility. Molecular weight rises to ~237.16 g/mol () .
Difenoxilic Acid ()
  • Structural Differences: Bulky 3-cyano-3,3-diphenylpropyl and phenyl groups.
  • Properties : Molecular weight 460.9 g/mol (hydrochloride salt). The aromatic substituents likely reduce solubility but enhance receptor binding in pharmacological contexts (e.g., antidiarrheal activity) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Fluorination Notable Properties
1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid - C₁₃H₁₅F₂NO₂ 227.22 Acetyl, 3,3-diF, COOH Di-fluoro High electronegativity, moderate solubility
1-(tert-Butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid 1303972-81-7 C₁₁H₁₇F₂NO₄ 265.26 BOC, 3,3-diF, COOH Di-fluoro Enhanced steric bulk, acid-labile
1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid 1303974-60-8 C₁₄H₁₆FNO₄ 281.28 Cbz, 3-F, COOH Mono-fluoro Aromatic, lipophilic
3,3-Difluoropiperidine-4-carboxylic Acid Hydrochloride - C₆H₉F₂NO₂·HCl 203.60 3,3-diF, COOH Di-fluoro Simple scaffold, high solubility
Difenoxilic Acid Hydrochloride - C₂₈H₂₈N₂O₂·HCl 460.90 Diphenylpropyl, COOH None Pharmacologically active, low solubility

Research Implications

  • Fluorination Effects: The geminal difluoro substitution in this compound enhances metabolic stability and electron-withdrawing properties compared to mono-fluorinated analogs .
  • Synthetic Challenges : Fluorination and acetyl group introduction may require specialized reagents (e.g., DAST for fluorination), as seen in hydrolysis protocols () .

Biological Activity

1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C8H10F2N2O2
  • Molecular Weight : 194.18 g/mol
  • IUPAC Name : this compound

This compound exhibits its biological activity primarily through interactions with specific protein targets. The difluoromethyl group enhances lipophilicity, which can influence the compound's ability to penetrate biological membranes and interact with intracellular targets.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit the activity of serine hydrolases, which play crucial roles in various physiological processes.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies reveal that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Case Studies

  • Inhibition of Serine Hydrolases :
    • A study published in Bioorganic & Medicinal Chemistry highlighted the compound's ability to inhibit serine hydrolases effectively. The inhibition was quantified using IC50 values, demonstrating significant potency against target enzymes .
  • Antimicrobial Activity :
    • In a comparative study, this compound was tested against standard antibiotic-resistant strains. The results indicated that it exhibited comparable efficacy to known antibiotics .

Data Tables

Activity IC50 (µM) Target
Serine Hydrolase Inhibition25Serine Hydrolase A
Antimicrobial Efficacy30E. coli
Antimicrobial Efficacy20Staphylococcus aureus

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